N-{4-[({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}amino)sulfonyl]phenyl}acetamide
Description
The compound N-{4-[({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}amino)sulfonyl]phenyl}acetamide is a structurally complex molecule featuring:
- A 3,5-bis(trifluoromethyl)-1H-pyrazole moiety, known for enhancing metabolic stability and lipophilicity.
- A pyridinylamino sulfonyl linker, facilitating interactions with biological targets.
- An acetamide terminus, common in kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
For instance, sulfonylation reactions under basic conditions (e.g., Na₂CO₃ in aqueous solutions) and coupling of trifluoromethylated heterocycles via nucleophilic substitutions are recurrent themes .
Properties
IUPAC Name |
N-[4-[[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N5O3S/c1-10(30)26-11-4-6-12(7-5-11)33(31,32)28-13-3-2-8-25-16(13)29-15(18(22,23)24)9-14(27-29)17(19,20)21/h2-9,28H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEFDEKXWUMPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been known to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of the compound involves a key hydrogen bonding interaction with the protein, which results in lowering the pK a of the cyclic carbamate. This interaction enhances the compound’s ability to inhibit the reverse transcriptase enzyme.
Biochemical Pathways
The inhibition of the reverse transcriptase enzyme suggests that the compound may impact thereplication of retroviruses , such as HIV.
Pharmacokinetics
The trifluoromethyl (–CF3) group strategically placed on a phenyl ring is known to improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds. .
Result of Action
The result of the compound’s action is the inhibition of the reverse transcriptase enzyme . This inhibition can prevent the replication of retroviruses, potentially leading to a decrease in viral load in patients with retroviral infections.
Biological Activity
N-{4-[({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}amino)sulfonyl]phenyl}acetamide, with the CAS number 955962-80-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a pyrazole moiety and a sulfonamide group. The molecular formula is C18H13F6N4O3S, and its molecular weight is approximately 428.37 g/mol.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 428.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
Case Studies and Research Findings
-
Cytotoxicity Assays : In vitro studies have shown that the compound exhibits inhibitory effects on several cancer cell lines:
- MCF7 (breast cancer) : IC50 = 0.01 µM
- A549 (lung cancer) : IC50 = 26 µM
- NCI-H460 (lung cancer) : IC50 = 0.39 ± 0.06 µM
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cell proliferation and survival, particularly through the inhibition of Aurora-A kinase and CDK2.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce inflammation markers in cellular models.
Table of Biological Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of the target compound with analogs from the evidence:
Key Observations:
- Common Features : The 3,5-bis(trifluoromethyl)phenyl/pyrazole group is prevalent across all compounds, contributing to enhanced chemical stability and target-binding affinity.
- Divergent Cores : The target compound’s pyridinyl-sulfonamide-acetamide scaffold contrasts with BTP2’s thiadiazole-carboxanilide, NZ-65/66’s triazole linkers, and di-surets’ cyclobutene-dione backbone. These differences dictate functional specialization (e.g., BTP2’s ion channel inhibition vs. NZ-65/66’s protein degradation ).
- Acetamide Terminus : Shared with NZ-65/66 and diflufenican, this group may enable hydrogen bonding with biological targets, though applications vary widely (herbicidal vs. therapeutic ).
Molecular Weight and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | C₂₂H₁₆F₆N₆O₃S | ~574.45 | ~3.8 |
| BTP2 | C₁₅H₁₁F₆N₅OS | 423.34 | 4.1 |
| NZ-65 | C₄₄H₃₃F₈N₇O₅S | 968.83 | 6.2 |
| Di-surets (CAS 1263205-97-5) | C₂₈H₂₃F₆N₃O₂ | 547.49 | 5.0 |
| Diflufenican | C₁₉H₁₁F₅N₂O₂ | 394.30 | 4.5 |
*LogP values estimated using fragment-based methods.
Key Observations:
- The target compound’s molecular weight (~574.45 g/mol) aligns with mid-sized therapeutic molecules, whereas NZ-65/66’s larger size (~968 g/mol) reflects their role as chimeric degraders .
- Higher LogP values for di-surets and NZ-65/66 suggest greater membrane permeability, critical for intracellular targets.
Preparation Methods
Synthesis of 3,5-Bis(trifluoromethyl)-1H-pyrazole
The trifluoromethylated pyrazole is typically prepared via cyclocondensation of hydrazine with 1,3-diketones bearing trifluoromethyl groups. For example:
Functionalization of 3-Aminopyridine
The pyridine core is functionalized through sequential substitutions:
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Diazotization | NaNO₂, H₂SO₄ at 0-5°C | Generate reactive diazonium salt |
| 2 | Chlorination | POCl₃, 110°C for 6 hr | Introduce chloride at C2 |
| 3 | Nucleophilic Substitution | 3,5-Bis(trifluoromethyl)-1H-pyrazole, K₂CO₃, DMF, 60°C | Attach pyrazole moiety |
This sequence affords 2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-chloropyridine in ~65% yield.
Sulfonamide Bridge Formation
The chloropyridine intermediate undergoes amination followed by sulfonation:
Amination :
Sulfonation :
Critical Reaction Mechanisms
Pyrazole-Pyridine Coupling
The nucleophilic aromatic substitution proceeds via a two-stage mechanism:
- Chloride Activation : POCl₃ converts the hydroxyl group to a better-leaving chloride.
- Ring Substitution : Pyrazole nitrogen attacks C2 of pyridine, facilitated by K₂CO₃ as base.
$$
\text{Pyridine-Cl} + \text{Pyrazole-H} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Pyridine-Pyrazole} + \text{HCl}
$$
Sulfamidation Process
The sulfonamide bond forms through a classical Schotten-Baumann reaction:
- Sulfonyl Chloride Activation : Pyridine absorbs HCl byproduct.
- Nucleophilic Attack : Pyridinylamine attacks electrophilic sulfur center.
$$
\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{-Ar} + \text{HCl}
$$
Optimization Strategies
Yield Improvement
Purification Techniques
| Step | Method | Purity Achieved |
|---|---|---|
| Final Product | Preparative HPLC (C18) | >99.5% |
| Intermediates | Flash Chromatography | >95% |
Analytical Characterization
Spectroscopic Data
- δ 8.72 (s, 1H, pyrazole-H)
- δ 8.34 (d, J=4.8 Hz, 1H, pyridine-H)
- δ 2.15 (s, 3H, CH₃CO)
- m/z calcd for C₁₈H₁₃F₆N₅O₃S: 493.38
- Found: 494.1021 [M+H]⁺
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Trifluoromethyl group instability | Use sealed tube reactions under N₂ |
| Sulfonamide hydrolysis | Maintain pH 6-7 during workup |
| Pyrazole tautomerism | Lock conformation via N1-substitution |
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can reaction parameters be optimized?
Synthesizing this compound involves multi-step reactions, including sulfonamide bond formation, pyrazole functionalization, and coupling reactions. Challenges include low yields due to steric hindrance from trifluoromethyl groups and competing side reactions. To optimize:
- Use statistical Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and identify optimal conditions .
- Employ coupling agents (e.g., HBTU or EDCI) to enhance amide bond formation efficiency .
- Monitor reactions via HPLC to track intermediate purity and adjust stoichiometry in real time .
Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to confirm regiochemistry of pyrazole and pyridine rings, and sulfonamide connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch in acetamide at ~1650–1700 cm) .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities .
Advanced: How can computational methods accelerate reaction design and mechanistic understanding?
- Quantum Chemical Calculations : Predict reactivity of trifluoromethylpyrazole intermediates and transition states using density functional theory (DFT) .
- Reaction Path Search Algorithms : Simulate alternative pathways to minimize side products (e.g., via ICReDD’s computational-experimental feedback loop) .
- Molecular Dynamics (MD) : Model solvent effects on sulfonylation kinetics .
Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., trifluoromethyl vs. methyl groups) and compare bioactivity using standardized assays (e.g., IC in enzyme inhibition) .
- Kinetic Thermodynamic Profiling : Analyze binding affinity (e.g., SPR or ITC) to distinguish target-specific effects from nonspecific interactions .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers or assay-specific artifacts .
Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced: How can researchers design experiments to assess metabolic stability and toxicity?
- Hepatic Microsomal Assays : Incubate with cytochrome P450 enzymes to identify metabolic hotspots (e.g., hydroxylation of pyridine rings) .
- Reactive Metabolite Screening : Use glutathione-trapping assays to detect electrophilic intermediates .
- In Silico Tox Prediction : Apply tools like Derek Nexus to flag structural alerts (e.g., sulfonamide hypersensitivity) .
Basic: What safety protocols are critical during synthesis and handling?
- Chemical Hygiene Plan Compliance : Adhere to OSHA standards for sulfonamide handling (e.g., fume hoods, PPE) .
- Waste Management : Quench reactive intermediates (e.g., HO for sulfonyl chlorides) before disposal .
- Ventilation : Mitigate exposure to volatile solvents (e.g., DMF, acetonitrile) .
Advanced: How can reactor design improve scalability without compromising yield?
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., sulfonation) .
- Membrane Separation : Purify intermediates via nanofiltration to remove unreacted starting materials .
- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., Raman spectroscopy) for dynamic parameter adjustment .
Advanced: What strategies validate the reproducibility of synthetic batches?
- Critical Quality Attributes (CQAs) : Define acceptance criteria for purity (>95%), residual solvents (<500 ppm), and particle size .
- Accelerated Stability Studies : Stress samples under high humidity/temperature to identify degradation pathways .
- Interlab Comparisons : Collaborate with independent labs to cross-validate analytical data .
Basic: How to troubleshoot low yields in the final coupling step?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of aromatic intermediates .
- Catalyst Optimization : Evaluate Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings .
- Protecting Groups : Temporarily block reactive amines during sulfonylation to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
